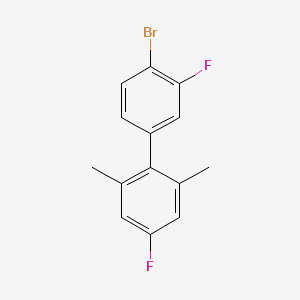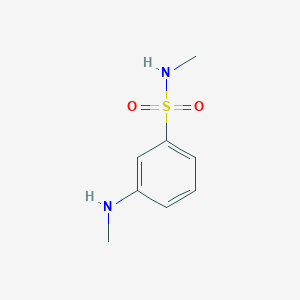
4'-Bromo-3',4-difluoro-2,6-dimethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H10BrF2 It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl groups on its aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar cross-coupling reactions, optimized for large-scale synthesis. The choice of reagents, catalysts, and solvents can be tailored to improve yield and reduce costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated biphenyl derivatives, while oxidation reactions can produce biphenyl ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or oxidative addition. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Bromo-2,6-dimethyl-1,1’-biphenyl: Lacks the fluorine atoms, which can affect its reactivity and applications.
3’,4-Difluoro-2,6-dimethyl-1,1’-biphenyl: Lacks the bromine atom, altering its potential for substitution reactions.
2,6-Dimethyl-1,1’-biphenyl: Lacks both the bromine and fluorine atoms, making it less reactive in certain types of chemical reactions.
Uniqueness
The presence of both bromine and fluorine atoms in 4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl makes it unique among biphenyl derivatives. These substituents enhance its reactivity and make it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C14H11BrF2 |
|---|---|
Molekulargewicht |
297.14 g/mol |
IUPAC-Name |
2-(4-bromo-3-fluorophenyl)-5-fluoro-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H11BrF2/c1-8-5-11(16)6-9(2)14(8)10-3-4-12(15)13(17)7-10/h3-7H,1-2H3 |
InChI-Schlüssel |
FHEBBWVDQIZJOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C2=CC(=C(C=C2)Br)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)

![[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)

![2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid](/img/structure/B15303774.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2,3,4-trimethoxyphenyl)acetic acid](/img/structure/B15303788.png)





